molecular formula C15H15N3 B3008250 N-benzyl-1-methylbenzimidazol-2-amine CAS No. 27097-08-1

N-benzyl-1-methylbenzimidazol-2-amine

Cat. No.: B3008250
CAS No.: 27097-08-1
M. Wt: 237.306
InChI Key: OTKCOPCTTAKCKG-UHFFFAOYSA-N
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Description

N-benzyl-1-methylbenzimidazol-2-amine, also known as BMA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized and studied for its pharmacological properties.

Scientific Research Applications

Catalysis and Synthetic Methodologies

N-benzyl-1-methylbenzimidazol-2-amine derivatives play a crucial role in catalytic processes and synthetic chemistry. For instance, they are involved in the oxidative C-H amination of N-substituted amidines to yield 1,2-disubstituted benzimidazoles using iodobenzene as a catalyst, showcasing moderate to high yields under ambient conditions (Alla et al., 2013). Additionally, direct amination of azoles under mild conditions has been achieved using CuCl2 complexes of amines, further demonstrating the versatility of this compound and its derivatives in constructing complex nitrogen-containing molecules (Xu et al., 2013).

Corrosion Inhibition

Theoretical studies have highlighted the potential of benzimidazole derivatives, closely related to this compound, as corrosion inhibitors for mild steel. This application is based on the electronic properties and the ability of these molecules to form protective layers on metal surfaces, reducing corrosion in acidic environments (Obot & Obi-Egbedi, 2010).

Antioxidant Properties

Research has also delved into the antioxidant properties of benzimidazole derivatives , demonstrating their efficacy in inhibiting lipid peroxidation in rat liver microsomal models. This suggests potential therapeutic applications in managing oxidative stress-related conditions (Kuş et al., 2004).

Antitumor Activities

Benzimidazole derivatives, including this compound, have shown promising results in antitumor studies. These compounds, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent and selective antitumor properties in vitro and in vivo, with mechanisms of action including the induction of cytochrome P450 enzymes and biotransformation to active metabolites (Bradshaw et al., 2002).

Materials Science

In materials science, polybenzimidazole networks synthesized from derivatives of this compound demonstrate significant CO2 adsorption capacities, indicating potential applications in gas separation technologies and environmental protection (Yu et al., 2013).

Properties

IUPAC Name

N-benzyl-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKCOPCTTAKCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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